molecular formula C11H20O4 B051932 Diethyl butylmalonate CAS No. 133-08-4

Diethyl butylmalonate

Cat. No.: B051932
CAS No.: 133-08-4
M. Wt: 216.27 g/mol
InChI Key: RPNFNBGRHCUORR-UHFFFAOYSA-N
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Description

Diethyl butylmalonate is an organic compound with the molecular formula C11H20O4. It is a diethyl ester of butylmalonic acid and is known for its applications in organic synthesis. The compound is characterized by its colorless liquid form and apple-like odor. It is used in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl butylmalonate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps :

    Preparation of Sodium Ethoxide: Sodium reacts with ethanol to form sodium ethoxide.

    Formation of Diethyl Malonate Sodium Salt: Diethyl malonate is added to sodium ethoxide, resulting in the formation of diethyl malonate sodium salt.

    Alkylation: Bromobutane is added to the diethyl malonate sodium salt, leading to the formation of this compound through an alkylation reaction.

Industrial Production Methods

The industrial production of this compound follows similar steps but on a larger scale. The process ensures high yield and purity, meeting the standards required for pharmaceutical and other applications .

Chemical Reactions Analysis

Types of Reactions

Diethyl butylmalonate undergoes various chemical reactions, including:

    Alkylation: The compound can be further alkylated to form more complex molecules.

    Hydrolysis: It can be hydrolyzed to form butylmalonic acid.

    Condensation: It participates in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Alkylation: Sodium ethoxide and bromobutane are commonly used.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis.

    Condensation: Various catalysts and reagents can be employed depending on the desired product.

Major Products Formed

    Alkylation: More complex esters.

    Hydrolysis: Butylmalonic acid.

Scientific Research Applications

Diethyl butylmalonate is widely used in scientific research due to its versatility :

    Chemistry: It is used as a reagent in organic synthesis, particularly in forming carbon-carbon bonds.

    Biology: It serves as a precursor for various biologically active compounds.

    Medicine: It is used in the synthesis of pharmaceuticals, including antipyretic and analgesic drugs.

    Industry: It is employed in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl butylmalonate involves its ability to act as a nucleophilic reagent. The compound’s central methylene group (CH2) is slightly acidic and electron-rich, allowing it to participate in various organic reactions :

    Deprotonation: A strong base deprotonates the α-carbon, forming a resonance-stabilized carbanion.

    Nucleophilic Attack: The carbanion attacks an electrophilic center, leading to the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of reactions. Its butyl group provides additional reactivity compared to diethyl malonate and dimethyl malonate, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

diethyl 2-butylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNFNBGRHCUORR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90157895
Record name Diethyl butylmalonate
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Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133-08-4
Record name 1,3-Diethyl 2-butylpropanedioate
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Record name Diethyl butylmalonate
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Record name Diethyl butylmalonate
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Record name Diethyl butylmalonate
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Record name Diethyl butylmalonate
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Record name DIETHYL BUTYLMALONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the relationship between the volatility of Diethyl butylmalonate and its application in insect attractants?

A1: this compound was found to effectively inhibit the crystallization of Trimedlure isomers. [] While this improved the volatility and longevity of the attractant blend, it unfortunately decreased its attractiveness to the Mediterranean fruit fly. [] This suggests a complex interplay between the physical properties of the attractant components and their biological activity.

Q2: Can this compound be used as a starting material in organic synthesis?

A2: Yes, this compound serves as a versatile starting material in organic synthesis. For example, it can be used to synthesize (R)-2-Butyl-3-hydroxypropionic acid in a two-step process. [] This highlights the compound's utility in constructing more complex molecules.

Q3: How does this compound react in free-radical addition reactions?

A3: this compound participates in free-radical induced addition reactions with alkenes like oct-1-ene. [] This reaction leads to the alkylation of the compound at the activated methylene group. [] This reactivity makes this compound a useful building block for synthesizing molecules with extended carbon chains.

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